α-15N Enables Unambiguous Transamination Flux in Astrocytes
In cultured astrocytes, [2-15N]glutamine enables direct quantification of simultaneous glutamine synthesis and consumption rates. The synthetic and utilization rates were measured at approximately 13.0 nmol min⁻¹ mg protein⁻¹ each, demonstrating that the α-amino nitrogen undergoes active metabolic cycling even when net concentration changes are undetectable [1]. This measurement is impossible with unlabeled glutamine and requires complex modeling to deconvolute when using L-Glutamine-15N2.
| Evidence Dimension | Simultaneous synthesis and consumption rate of glutamine |
|---|---|
| Target Compound Data | 13.0 nmol min⁻¹ mg protein⁻¹ (synthetic rate); 13.0 nmol min⁻¹ mg protein⁻¹ (utilization rate) |
| Comparator Or Baseline | Unlabeled L-glutamine: No measurable isotopic flux; L-Glutamine-15N2: Requires dual-label deconvolution modeling |
| Quantified Difference | Net zero flux at 0.5 mM physiological concentration; active metabolic cycling revealed only via 15N tracer |
| Conditions | Cultured astrocytes incubated with [2-15N]-glutamine; GC-MS quantitation |
Why This Matters
This compound uniquely reveals bidirectional glutamine flux that would be completely masked when using unlabeled glutamine, enabling discovery of active metabolic cycling that challenges the stoichiometric glutamate-glutamine cycle model.
- [1] Yudkoff M, et al. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle. J Neurochem. 1988;51(3):843-850. View Source
